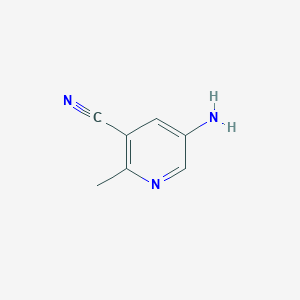

5-Amino-2-methylnicotinonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

5-amino-2-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-6(3-8)2-7(9)4-10-5/h2,4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSMNIVBESPTEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346542-14-0 | |

| Record name | 5-amino-2-methylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms in 5 Amino 2 Methylnicotinonitrile Chemistry

Mechanistic Investigations of Multi-component Cyclization Processes

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying procedures. 5-Amino-2-methylnicotinonitrile is a key building block in MCRs for the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines, which are known for their biological activities. rsc.org

The general mechanism for these cyclizations leverages the intrinsic reactivity of the ortho-amino-nitrile functionality. The process is often initiated by the reaction of the amino group of this compound with an electrophilic component. For instance, in the synthesis of pyrido[2,3-d]pyrimidine derivatives, the amino group can react with reagents like acid chlorides or isothiocyanates. nih.gov This initial acylation or thioacylation forms an N-substituted intermediate. The subsequent step involves an intramolecular cyclization, where a nucleophilic atom from the newly introduced group attacks the carbon of the nitrile group. This ring-closing step is the key to forming the fused pyrimidine (B1678525) ring. The reaction is typically driven to completion by dehydration or a similar elimination reaction, leading to the stable aromatic pyrido[2,3-d]pyrimidine core. These MCRs are valued for their ability to generate diverse molecular structures quickly and efficiently.

Table 1: Multi-component Reaction for Pyrido[2,3-d]pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Key Intermediate Step | Final Product Type |

|---|---|---|---|

| This compound | Acid Chloride | Acylation of the amino group | Pyrido[2,3-d]pyrimidine |

| This compound | Isothiocyanate | Formation of a thiourea derivative | Thioxo-pyrido[2,3-d]pyrimidine |

Detailed Analysis of Nucleophilic Substitution Pathways and Reactivity

The pyridine (B92270) ring is inherently electron-deficient, making it susceptible to nucleophilic substitution, a characteristic that is enhanced in pyridinium (B92312) ions. rsc.orguoanbar.edu.iq In nicotinonitrile derivatives, the electron-withdrawing nature of the nitrile group further deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6). uoanbar.edu.iq

The reactivity of the this compound scaffold in SNAr reactions is demonstrated in related compounds. For example, the reaction of 2,6-dichloro-4-methylnicotinonitrile with the malononitrile (B47326) dimer in the presence of triethylamine results in the regioselective substitution of the chlorine atom at the 6-position. researchgate.netresearchgate.net This selectivity indicates that the 6-position is more activated towards nucleophilic attack than the 2-position in that specific substrate.

For this compound itself, the amino group at position 5 acts as an electron-donating group, which can influence the regioselectivity of substitution reactions. Nucleophilic attack is generally favored at the electron-deficient 2 and 4-positions of the pyridine ring. uoanbar.edu.iq The outcome of such reactions depends on the nature of the nucleophile and the presence of any leaving groups on the ring. The mechanism of these substitutions typically involves the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring. uoanbar.edu.iq

Table 2: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

| Position of Attack | Influencing Factors | Intermediate Stability |

|---|---|---|

| Position 2 (ortho) | High electron deficiency | Negative charge can be delocalized onto the ring nitrogen. |

| Position 4 (para) | Moderate electron deficiency | Negative charge can be delocalized onto the ring nitrogen. |

Understanding Rearrangement Reactions and Intermolecular/Intramolecular Cyclizations

Rearrangement reactions are fundamental transformations that can lead to significant increases in molecular complexity from simple precursors. nih.gov While specific, named rearrangement reactions starting directly from this compound are not extensively documented, the chemistry of related heterocyclic systems suggests potential pathways. For instance, thermal rearrangements have been observed in complex chromeno[2,3-b]pyridines, indicating that the pyridyl core can participate in skeletal reorganization under certain conditions. nih.gov

More common in the chemistry of this compound are intramolecular cyclization reactions. These are crucial steps in the synthesis of fused heterocyclic systems. Following an initial intermolecular reaction (like acylation), the resulting intermediate undergoes a ring-closing reaction. rsc.orgnih.gov

Mechanism of Intramolecular Cyclization:

Activation: The amino group of this compound reacts with an external reagent (e.g., benzoyl chloride).

Intermediate Formation: An N-benzoyl intermediate is formed.

Cyclization: The oxygen of the newly formed amide group acts as an internal nucleophile, attacking the electrophilic carbon of the nitrile group.

Aromatization: The resulting cyclized product undergoes tautomerization and dehydration to form the stable, aromatic pyrido[2,3-d]pyrimidine ring system. nih.gov

Intermolecular cyclizations can also occur, where two or more molecules of this compound or its derivatives react to form larger cyclic structures, although this is less common than intramolecular pathways for forming fused rings. The preference for intra- versus intermolecular reactions is often governed by factors such as concentration and the geometric feasibility of ring formation. nih.gov

Studies on Kinetic and Thermodynamic Control in Nicotinonitrile Reactions

The outcome of a chemical reaction can be determined by either the rate at which products are formed (kinetic control) or the relative stability of the products (thermodynamic control). jackwestin.comwikipedia.org Reaction conditions such as temperature, solvent, and reaction time are critical in dictating which pathway is favored. wikipedia.org

In the context of reactions involving nicotinonitrile derivatives, these principles can be observed in the synthesis of different isomers or products. A kinetically controlled reaction, typically run at lower temperatures for shorter durations, will favor the product that is formed fastest, i.e., the one with the lower activation energy. jackwestin.com In contrast, a thermodynamically controlled reaction, often conducted at higher temperatures for longer periods, allows the system to reach equilibrium, favoring the most stable product, even if it forms more slowly. wikipedia.org

An example illustrating this concept is the synthesis of 2,5-disubstituted furan versus 3,5-disubstituted pyrazole (B372694) from a common ketoacetylene intermediate. mdpi.com In that system, it was found that the furan was the thermodynamically controlled product, favored by longer reaction times, while the ynone precursor to the pyrazole was the kinetically controlled product. mdpi.com While this is not a direct reaction of this compound, it demonstrates how reaction conditions can be manipulated to control the product of a heterocyclic synthesis. For reactions involving this compound, if competing cyclization or substitution pathways exist, the product distribution can similarly be influenced by the reaction conditions. For example, heating a reaction mixture under reflux for an extended period would likely favor the most thermodynamically stable fused heterocyclic product.

Table 3: Factors Influencing Reaction Control

| Control Type | Favored Conditions | Product Characteristic | Example from Related Chemistry |

|---|---|---|---|

| Kinetic Control | Low temperature, short reaction time, nonpolar solvents. mdpi.com | Formed fastest (lower activation energy). May be less stable. | Formation of ynone intermediate. mdpi.com |

| Thermodynamic Control | High temperature, long reaction time, reversible conditions. wikipedia.org | Most stable (lower Gibbs free energy). May form slower. | Cycloisomerization to furan. mdpi.com |

Advanced Spectroscopic Characterization of 5 Amino 2 Methylnicotinonitrile and Its Derivatives

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence.

For 5-Amino-2-methylnicotinonitrile, the IR spectrum would display several key absorption bands:

N-H Stretching: The amino (-NH₂) group will typically show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. In the related 2-amino-5-methylpyridine, these bands appear around 3444 and 3335 cm⁻¹. researchgate.net

C≡N Stretching: The nitrile group (-C≡N) has a very sharp and characteristic absorption in the range of 2210-2260 cm⁻¹. This is often a strong, easily identifiable peak.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the pyridine (B92270) ring bonds occur in the 1400-1600 cm⁻¹ region.

N-H Bending: The bending vibration (scissoring) of the amino group is typically observed around 1590-1650 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Amino (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2850 - 3000 | C-H Stretch | Aliphatic (-CH₃) |

| 2210 - 2260 | C≡N Stretch | Nitrile (-CN) |

| 1590 - 1650 | N-H Bend | Amino (-NH₂) |

| 1400 - 1600 | C=C, C=N Stretch | Aromatic (Pyridine Ring) |

Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Formula Validation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of a compound and, through fragmentation analysis, can offer structural clues.

Mass Spectrometry (MS): For this compound (C₇H₇N₃), the molecular weight is 133.15 g/mol . bldpharm.comchemscene.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 133. Subsequent fragmentation might involve the loss of a hydrogen cyanide molecule (HCN) from the nitrile group or cleavage of the methyl group.

High-Resolution Mass Spectrometry (HRMS): HRMS measures m/z values with extremely high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of a compound's elemental composition and molecular formula. drug-dev.comthermofisher.com For this compound, HRMS would be able to distinguish its exact mass (e.g., 133.0640) from other potential compounds with the same nominal mass, thus validating the molecular formula C₇H₇N₃.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. By diffracting a beam of X-rays off the ordered lattice of a single crystal, a detailed electron density map can be generated, revealing exact bond lengths, bond angles, and intermolecular interactions.

While specific crystal structure data for this compound was not found in the search results, analysis of a similar structure, such as a derivative of 4H-pyran containing amino and nitrile groups, demonstrates the power of this technique. researchgate.net For this compound, a crystallographic study would confirm the planarity of the pyridine ring and determine the precise bond lengths of the C-N, C-C, and C≡N bonds. It would also reveal the bond angles around the ring and the substituents. Furthermore, it would provide invaluable information on the packing of molecules in the crystal lattice, highlighting intermolecular forces like hydrogen bonding between the amino group of one molecule and the nitrile or ring nitrogen of a neighboring molecule. nih.govnih.gov Such interactions are crucial for understanding the physical properties of the solid material.

Computational Chemistry Approaches in 5 Amino 2 Methylnicotinonitrile Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties. For 5-Amino-2-methylnicotinonitrile, DFT calculations are instrumental in understanding its fundamental chemical nature.

Detailed research findings from DFT studies on similar aromatic amines and nitriles provide a framework for predicting the properties of this compound. The optimization of the molecule's geometry using DFT, often with functionals like B3LYP and basis sets such as 6-311++G(d,p), is the first step. researchgate.net This process determines the most stable three-dimensional arrangement of the atoms.

Once the geometry is optimized, key electronic properties can be calculated:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other reagents. researchgate.net For this compound, the nitrogen atoms of the amino and cyano groups, as well as the pyridine (B92270) ring, would be expected to be electron-rich regions, while the hydrogen atoms of the amino group would be electron-poor.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity are derived from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's stability and reactivity. researchgate.net

Table 1: Key Parameters from DFT Calculations and Their Significance

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater reactivity as a nucleophile. |

| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap | Represents chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack. |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

These DFT-derived parameters are fundamental for predicting how this compound might behave in chemical reactions and how it could interact with biological targets.

Molecular Modeling and Docking Studies for Ligand-Target Interaction Analysis

Molecular modeling and docking are computational techniques used to predict the preferred orientation of a ligand when bound to a target protein. jscimedcentral.com This analysis is crucial in drug discovery for evaluating a compound's potential to act as an inhibitor or agonist. In the context of this compound, docking studies can elucidate its potential interactions with various biological targets, such as enzymes or receptors.

The process involves placing a 3D model of this compound into the active site of a target protein. An algorithm then samples numerous possible conformations and orientations of the ligand, calculating a binding energy or docking score for each. nih.gov Lower binding energies typically indicate a more stable and favorable interaction. nih.gov

Key insights from docking studies include:

Binding Affinity: The calculated docking score provides an estimate of how strongly the ligand binds to the target. Studies on similar heterocyclic compounds have used this to rank potential drug candidates. nih.gov

Interaction Analysis: Docking reveals specific non-covalent interactions, such as hydrogen bonds, pi-cation interactions, and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. researchgate.net For example, the amino group of this compound could act as a hydrogen bond donor, while the nitrogen atoms in the pyridine ring and cyano group could act as acceptors.

Binding Mode: The analysis shows the precise conformation of the ligand within the binding pocket. This information is invaluable for structure-based drug design, where the ligand can be chemically modified to improve its fit and interactions with the target.

Studies on related molecules have successfully used docking to identify key interacting residues. For instance, research on benzimidazole (B57391) derivatives targeting HCV NS5B polymerase identified crucial hydrogen bonds with CYS 366 and ASN 411. researchgate.net Similarly, docking of 5-substituted-2-aminotetralin derivatives into serotonin (B10506) receptors highlighted interactions with specific residues in transmembrane domains. nih.gov These examples demonstrate the power of docking to guide the development of new therapeutic agents.

Table 2: Typical Output from a Molecular Docking Study

| Parameter | Description | Example Finding |

|---|---|---|

| Binding Energy (kcal/mol) | Estimated free energy of binding; more negative values suggest stronger binding. | Ligand X showed a binding energy of -8.5 kcal/mol. |

| Interacting Residues | Specific amino acids in the target's active site that form bonds with the ligand. | Hydrogen bond with SER-234; Pi-pi stacking with PHE-310. |

| Bond Type | The nature of the non-covalent interactions (e.g., hydrogen bond, hydrophobic, ionic). | The amino group forms a hydrogen bond with the backbone carbonyl of GLY-121. |

| RMSD (Å) | Root-mean-square deviation from a known reference ligand pose; values < 2.0 Å are generally considered a good fit. researchgate.net | The docked pose had an RMSD of 1.5 Å compared to the co-crystallized ligand. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Correlates

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying which molecular properties (descriptors) are correlated with activity, QSAR models can predict the effectiveness of new, untested compounds.

For a series of derivatives based on the this compound scaffold, a QSAR study would involve several steps:

Data Collection: A set of compounds with experimentally measured biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can be classified into several types:

Topological (2D): Describe atomic connectivity, such as molecular connectivity indices. nih.gov

Electronic: Include properties like dipole moment and atomic charges, often derived from DFT calculations. walisongo.ac.id

Steric: Relate to the size and shape of the molecule. nih.gov

Lipophilic: Describe the compound's hydrophobicity, commonly represented by LogP. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to create an equation that correlates a selection of descriptors with the observed biological activity. nih.govmdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. researchgate.net

QSAR studies on structurally related compounds have revealed important correlations. For example, a study on H1-receptor antagonists found a parabolic relationship between activity and steric and lipophilic parameters. nih.gov Another QSAR study on MMP inhibitors showed that molecular topology and branching were key determinants of inhibitory activity. nih.gov Such models provide clear guidelines for designing more potent derivatives of this compound by suggesting which structural features should be modified.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Topological | Kier's Molecular Connectivity Index | Describes the degree of branching and complexity of the molecular structure. nih.gov |

| Electronic | HOMO/LUMO Energies | Relates to the molecule's ability to participate in charge-transfer interactions. walisongo.ac.id |

| Steric | Molar Refractivity | Encodes information about the volume of the molecule and its polarizability. |

| Lipophilic | LogP | Measures the hydrophobicity of the molecule, which influences its ability to cross cell membranes. |

| Thermodynamic | Hydration Energy | The energy released when a molecule is solvated in water. walisongo.ac.id |

Theoretical Investigations of Reaction Mechanisms and Energetic Profiles

Computational chemistry provides powerful tools for investigating the detailed pathways of chemical reactions. For this compound, theoretical studies can be used to explore its synthesis or its metabolic fate by mapping out the complete energetic profile of a reaction.

This type of investigation involves using quantum mechanical methods, typically DFT, to calculate the energies of all species along a proposed reaction coordinate, including:

Reactants and Products: The starting materials and final compounds.

Intermediates: Stable, but short-lived, molecules formed during the reaction.

Transition States (TS): The highest energy point on the reaction pathway between a reactant/intermediate and the next species. A true transition state is characterized by having exactly one imaginary vibrational frequency in its calculated vibrational spectrum. researchgate.net

By locating these stationary points on the potential energy surface, a detailed reaction energy profile can be constructed. This profile reveals the activation energy (the energy difference between the reactants and the transition state) for each step of the mechanism. A higher activation energy implies a slower reaction rate.

These theoretical investigations can:

Validate or Refute Proposed Mechanisms: By comparing the calculated activation energies, researchers can determine the most likely reaction pathway among several possibilities.

Explain Reactivity and Regioselectivity: The calculations can show why a reaction occurs at a specific site on the molecule.

While specific studies on the reaction mechanisms of this compound are not widely published, the methodology is well-established for a vast range of organic reactions, demonstrating its utility in understanding and predicting chemical transformations.

5 Amino 2 Methylnicotinonitrile As a Versatile Chemical Building Block in Organic Synthesis

Precursor Role in Diverse Heterocyclic Synthesis and Derivatization

5-Amino-2-methylnicotinonitrile stands out as a highly versatile and valuable building block in the field of organic synthesis, particularly in the creation of a wide array of heterocyclic compounds. Its utility stems from the strategic placement of an amino group and a cyano group on a pyridine (B92270) ring, which provides multiple reactive sites for constructing complex molecular architectures. These functional groups allow for a diverse range of chemical transformations, making it a key precursor for numerous heterocyclic systems. chemscene.comcam.ac.uk

Construction of Pyridine and Pyrimidine (B1678525) Derivatives

This compound is a fundamental starting material for the synthesis of various substituted pyridines and pyrimidines. The amino group can readily undergo reactions such as acylation, and the compound can react with various reagents to form fused pyrimidine rings.

For instance, the reaction of 2-aminopyridine (B139424) derivatives with other molecules can lead to the formation of more complex pyridine structures. nih.govarkat-usa.org A general strategy for synthesizing 2-aminopyridine derivatives involves the reaction of N-propargylic β-enaminones with formamides. dicp.ac.cn This highlights the broad utility of aminopyridine scaffolds in synthetic chemistry.

Furthermore, pyrimidine derivatives can be synthesized through various routes, often involving the condensation of a three-carbon fragment with a compound containing an N-C-N unit, such as urea (B33335) or guanidine. bu.edu.egresearchgate.netgsconlinepress.com The versatility of this compound allows it to participate in such reaction schemes, leading to a diverse library of pyrimidine-based compounds. For example, it can be a crucial component in the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, an important intermediate for larger molecules. google.com

Interactive Table: Selected Reactions for Pyridine and Pyrimidine Synthesis

| Starting Material | Reagent(s) | Product Type |

| This compound | Acylating agents | Acylated pyridine derivatives |

| N-propargylic β-enaminones | Formamides | 2-Aminopyridines |

| 1,3-bifunctional three-carbon fragment | Amidines, ureas, guanidines | Pyrimidine ring |

| N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | Reducing agents (e.g., Pd-C/ammonium (B1175870) formate) | N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine |

Synthesis of Fused Heterocyclic Systems (e.g., Naphthyridines, Pyrazoles, Thieno[2,3-b]pyridines)

The unique structure of this compound makes it an excellent precursor for a variety of fused heterocyclic systems, which are present in many natural products and biologically active molecules. nih.govresearchgate.net

Naphthyridines: These are bicyclic compounds containing two fused pyridine rings. researchgate.net The synthesis of naphthyridines can be achieved through methods like the Skraup reaction, which involves reacting a 3-aminopyridine (B143674) derivative with glycerol. nih.govmdpi.com this compound, being a substituted 3-aminopyridine, is a suitable substrate for such transformations. digitallibrary.co.in

Pyrazoles: Fused pyrazole (B372694) systems, such as pyrazolo[3,4-b]pyridines, are of significant interest due to their presence in various biologically active molecules, including kinase inhibitors. nih.govnih.gov The synthesis of these compounds can be accomplished by reacting 5-aminopyrazoles with other reagents. nih.govnih.gov While not a direct reaction of this compound, its derivatives can be transformed into aminopyrazoles, which then serve as precursors for these fused systems. beilstein-journals.orgfrontiersin.org

Thieno[2,3-b]pyridines: This class of compounds has garnered attention for its potential biological activities, including as adenosine (B11128) A1 receptor ligands. nih.govekb.egresearchgate.net The synthesis of thieno[2,3-b]pyridines often starts from aminopyridine-carbonitrile derivatives, making this compound a relevant starting point for creating these valuable heterocyclic scaffolds. researchgate.netmdpi.com

Interactive Table: Examples of Fused Heterocyclic Systems from Amino-nitrile Precursors

| Precursor Type | Target Heterocycle | Key Reaction Type |

| 3-Aminopyridine derivative | Naphthyridine | Skraup reaction |

| 5-Aminopyrazole derivative | Pyrazolo[3,4-b]pyridine | Cascade cyclization |

| Aminopyridine-carbonitrile | Thieno[2,3-b]pyridine | Gewald-type reaction |

Strategic Intermediate in the Synthesis of Complex Organic Molecules

The utility of this compound extends beyond being a simple precursor to its role as a strategic intermediate in the multi-step synthesis of complex organic molecules. chemscene.comcam.ac.uk Its bifunctional nature allows for sequential and controlled modifications, which is a cornerstone of modern synthetic strategy. nih.gov

In complex syntheses, building blocks like this compound are incorporated early on, and their functional groups are manipulated throughout the synthetic route. khanacademy.org For example, the amino group can be protected to allow for selective chemistry at another part of the molecule and then deprotected for further elaboration. This level of control is essential for achieving the synthesis of intricate molecular targets. The ability to form more complex structures, such as fused heterocycles, from this intermediate further enhances its strategic importance. google.com

Development of Novel Synthetic Reagents and Multifunctional Intermediates

The reactivity of this compound also positions it as a platform for the development of novel synthetic reagents and multifunctional intermediates. By modifying its structure, new building blocks with tailored reactivity can be created. chemscene.com

For instance, the amino group can be converted into other functionalities, leading to a new class of intermediates. A notable example is the transformation of amino acids into N-methyl amino acids via 5-oxazolidinone (B12669149) intermediates, showcasing how a functional group can be leveraged to create new synthetic tools. researchgate.netscilit.com Similarly, the amino group in this compound can be derivatized to create intermediates with unique reactivity profiles, expanding the synthetic chemist's toolbox. The development of such intermediates is crucial for advancing the synthesis of novel and complex chemical entities. google.comgoogle.com

Explorations in the Coordination Chemistry of 5 Amino 2 Methylnicotinonitrile Ligands

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with a ligand like 5-Amino-2-methylnicotinonitrile would likely involve the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, sulfates) in a suitable solvent. jocpr.com The choice of solvent would be crucial to ensure the dissolution of both the ligand and the metal salt. The stoichiometry of the reaction (metal-to-ligand ratio) would be varied to isolate complexes with different coordination numbers and geometries. nih.gov Techniques such as slow evaporation, solvent diffusion, or cooling of the reaction mixture would be employed to obtain single crystals suitable for X-ray diffraction. nih.gov

Structural characterization is the definitive method for elucidating the coordination environment of the metal ion. Single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions like hydrogen bonding. nih.gov Spectroscopic methods would also be essential for characterization.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the amino (–NH2), nitrile (–C≡N), and pyridine (B92270) ring groups upon coordination to a metal ion would confirm the ligand's binding sites. A shift in the C=N stretching vibration of the pyridine ring or the –NH2 bending vibrations would indicate their involvement in chelation. jocpr.comias.ac.in

NMR Spectroscopy (¹H and ¹³C): Shifts in the chemical environments of the protons and carbon atoms of the ligand upon complexation would provide insights into the binding mode in solution.

UV-Visible Spectroscopy: The d-d electronic transitions observed for complexes of transition metals could help in inferring the coordination geometry (e.g., octahedral, tetrahedral, or square planar). nih.gov

Principles of Ligand Design and Metal-Ligand Interaction Dynamics

This compound possesses three potential donor sites for metal coordination: the nitrogen atom of the pyridine ring, the nitrogen atom of the amino group, and the nitrogen atom of the nitrile group. This makes it a potentially versatile mono- or polydentate ligand.

The principles of ligand design suggest several possible coordination modes:

Monodentate Coordination: The ligand could bind to a metal center through its most basic site, which is typically the pyridine nitrogen.

Bidentate Chelation: The ligand could form a stable five-membered chelate ring by coordinating through both the pyridine nitrogen and the amino nitrogen. The formation of chelate rings generally leads to more stable complexes compared to those with analogous monodentate ligands (the chelate effect).

Bridging Ligand: The ligand could bridge two metal centers, for example, by coordinating one metal with the pyridine-amino chelate site and another metal with the nitrile group.

The dynamics of the metal-ligand interaction would be governed by the Hard and Soft Acids and Bases (HSAB) principle. Hard metal ions (e.g., Fe³⁺, Co³⁺, Cr³⁺) would be expected to preferentially bind to the hard nitrogen donor of the amino group, while softer metal ions (e.g., Ag⁺, Pd²⁺, Pt²⁺) might show a stronger affinity for the softer pyridine nitrogen or even the nitrile group. The steric hindrance from the methyl group at the 2-position of the pyridine ring could also influence the coordination geometry and the accessibility of the pyridine nitrogen donor site.

Theoretical and Experimental Studies of Coordination Geometries and Stability

To rigorously understand the coordination behavior of this compound, a combination of theoretical and experimental studies would be indispensable.

Theoretical Studies: Density Functional Theory (DFT) calculations could be employed to model potential coordination complexes. nih.govrsc.org These computational studies can:

Optimize the geometries of different possible isomers (e.g., different coordination modes or geometries) to predict the most stable structures. nih.gov

Calculate the binding energies between the ligand and various metal ions to predict the stability of the complexes.

Simulate vibrational spectra (IR) and NMR chemical shifts, which can then be compared with experimental data to confirm the proposed structures. rsc.org

Analyze the nature of the metal-ligand bond through methods like Natural Bond Orbital (NBO) analysis to understand the electronic interactions. nih.gov

Experimental Studies:

X-ray Crystallography: As mentioned, this is the gold standard for determining solid-state structures and coordination geometries. nih.gov

Spectroscopic Titrations (UV-Vis or NMR): By monitoring changes in the spectrum of the ligand upon incremental addition of a metal salt, the stability constants of the formed complexes in solution can be determined.

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide information on the thermal stability of the complexes and the presence of coordinated or solvated water molecules. researchgate.net

A hypothetical data table based on expected characterization of a bidentate complex is presented below.

Table 1: Hypothetical Spectroscopic and Structural Data for a [M(this compound)₂Cl₂] Complex

| Parameter | Free Ligand | Hypothetical Complex | Rationale for Change |

| IR: ν(N-H) | ~3400 cm⁻¹ | ~3350 cm⁻¹ | Weakening of N-H bond upon coordination of amino N. |

| IR: ν(C≡N) | ~2220 cm⁻¹ | ~2220 cm⁻¹ | Nitrile group not involved in coordination. |

| IR: ν(C=N) pyridine | ~1600 cm⁻¹ | ~1615 cm⁻¹ | Shift upon coordination of pyridine N. |

| ¹H NMR: -NH₂ | ~5.5 ppm | ~6.0 ppm | Deshielding due to electron donation to metal. |

| Coordination Mode | - | Bidentate (N_pyridine, N_amino) | Formation of a stable 5-membered chelate ring. |

| Geometry | - | Distorted Octahedral | Typical for a Metal(II) ion with two bidentate ligands and two chlorides. |

Advanced Applications and Future Research Trajectories

Integration into Materials Science Research and Development

The exploration of 5-Amino-2-methylnicotinonitrile and its derivatives in materials science is a burgeoning field, with significant potential in the creation of novel materials with tailored optical and structural properties.

Development of Non-Linear Optical (NLO) Materials from Nicotinonitrile Scaffolds

Nicotinonitrile derivatives are recognized as a promising class of materials for non-linear optical (NLO) applications. The inherent asymmetry in their electronic structure, arising from the substituted pyridine (B92270) ring, is a key determinant of their second-order NLO properties. Organic materials with significant NLO responses are crucial for applications in optoelectronics, including optical switching and data storage.

The NLO response in these molecules is largely dictated by their molecular hyperpolarizability. Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the NLO properties of new derivatives. For instance, the first hyperpolarizability (β) is a key parameter in assessing a molecule's potential for second-harmonic generation (SHG). Theoretical calculations on related aminopyridine derivatives have shown that strategic placement of donor and acceptor groups can significantly enhance these NLO properties. While specific experimental data for this compound is emerging, theoretical calculations for similar chromophores provide valuable insights.

Table 1: Calculated Non-Linear Optical Properties of a Related Aminopyridine Derivative

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | 5.01 D |

| Average Polarizability (α) | 6.77005 x 10⁻²³ esu |

| First Hyperpolarizability (β) | 13.44 x 10⁻²⁷ esu |

Note: Data is for a representative chromene derivative with a similar donor-acceptor structure and is intended to be illustrative of the potential of this class of compounds.

Research has demonstrated that incorporating nicotinonitrile moieties into larger molecular frameworks can lead to materials with significant SHG efficiency. For example, certain organic crystals based on aminopyridinium halides exhibit SHG efficiencies up to 15 times that of potassium dihydrogen phosphate (KDP), a benchmark NLO material libretexts.org. The alignment of the chromophores in the crystal lattice plays a crucial role in the macroscopic NLO response.

Exploration in Advanced Porous Materials and Related Structures

The rigid structure and functional groups of this compound make it an attractive ligand for the construction of advanced porous materials, particularly metal-organic frameworks (MOFs). MOFs are crystalline materials with a high surface area and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis.

The synthesis of nicotinonitrile derivatives has been successfully achieved using nanomagnetic metal-organic frameworks as catalysts, highlighting the synergy between these two classes of materials nih.govnih.govacs.org. Furthermore, the amino group on the nicotinonitrile scaffold can serve as a coordination site for metal ions or as a site for post-synthetic modification of the MOF, allowing for the introduction of new functionalities.

For instance, MOFs constructed from amino-functionalized linkers have shown enhanced CO2 adsorption capabilities researchgate.net. The amino groups provide basic sites that can interact favorably with acidic CO2 molecules. While the direct use of this compound in MOF synthesis is an area of active research, the principles established with other amino-functionalized ligands suggest its high potential.

Table 2: Properties of a Representative Amino-Functionalized Metal-Organic Framework

| Property | Value |

|---|---|

| BET Surface Area | 924.19 m²/g |

| Micropore Volume | 0.46 cm³/g |

Note: Data is for Mg-MOF-1/8NH2 and is provided to illustrate the properties of amino-functionalized MOFs.

Role as Scaffolds for Chemical Biology Tools and Probes

The pyridine scaffold is a privileged structure in medicinal chemistry and chemical biology, appearing in numerous bioactive compounds. This compound provides a versatile platform for the development of chemical probes to study biological systems.

The amino group offers a convenient handle for conjugation to other molecules, such as fluorophores or biomolecules, while the nitrile group can be transformed into other functional groups. The inherent fluorescence of some nicotinonitrile derivatives also makes them attractive for the development of "turn-on" or "turn-off" fluorescent probes. For example, certain aminopyridine-based fluorescent probes have been developed for the detection of specific analytes. The synthesis of multisubstituted aminopyridines with fluorescent properties has been reported, with some derivatives exhibiting high quantum yields mdpi.com. The application of these scaffolds in "click-and-probing" experiments demonstrates their utility in bioconjugation mdpi.com.

The design of such probes often involves modulating the electronic properties of the nicotinonitrile core to achieve sensitivity and selectivity for a particular target. For instance, the interaction of a probe with a metal ion or a specific amino acid can lead to a change in its fluorescence emission, allowing for the detection and quantification of the target.

Advancements in Green Chemistry Principles for Nicotinonitrile Synthesis

The synthesis of nicotinonitrile derivatives is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. Traditional synthetic methods often involve harsh reaction conditions, toxic reagents, and the generation of significant waste.

Recent advancements have focused on the development of more environmentally benign synthetic routes. These include the use of heterogeneous catalysts that can be easily recovered and reused, the use of greener solvents such as water or ethanol, and the development of one-pot, multi-component reactions that reduce the number of synthetic steps and improve atom economy.

For example, the synthesis of nicotinonitriles has been achieved using nanomagnetic metal-organic frameworks as recyclable catalysts under solvent-free conditions nih.govacs.org. These methods offer high yields and short reaction times. Furthermore, the use of magnetic catalysts simplifies the purification process, as the catalyst can be easily removed from the reaction mixture using an external magnet nih.gov.

Other green approaches include the use of microwave irradiation to accelerate reactions and reduce energy consumption. The development of catalytic systems based on earth-abundant and non-toxic metals is another key area of research in the sustainable synthesis of nicotinonitriles.

Emerging Methodologies and Frontiers in Computational and Spectroscopic Characterization

The comprehensive characterization of this compound and its derivatives is crucial for understanding their properties and guiding the design of new materials and tools. A combination of computational and spectroscopic techniques is employed for this purpose.

Computational Characterization: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become indispensable tools for predicting the geometric, electronic, and optical properties of molecules like this compound. These methods can provide insights into:

Molecular Geometry: Optimized bond lengths and angles.

Electronic Structure: Frontier molecular orbital (HOMO-LUMO) energies, which are related to the molecule's reactivity and electronic transitions.

Spectroscopic Properties: Prediction of vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis).

Non-Linear Optical Properties: Calculation of polarizability and hyperpolarizabilities to predict NLO activity.

Table 3: Predicted Spectroscopic Data for a Structurally Similar Aminopyridine Derivative

| Technique | Predicted Chemical Shifts / Wavenumbers |

|---|---|

| ¹H NMR (ppm) | Aromatic protons: 6.41 - 7.88; Amino protons: ~4.46; Methyl protons: ~2.16 |

| ¹³C NMR (ppm) | Aromatic carbons: 100-160; Nitrile carbon: ~117; Methyl carbon: ~17 |

Note: Data is based on reported values for 2-amino-5-methylpyridine and other similar structures and serves as an estimation.

Spectroscopic Characterization: Experimental spectroscopic techniques are used to validate the computational predictions and provide a detailed understanding of the molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing crucial information about the molecular structure.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule, allowing for the identification of functional groups such as the amino (N-H) and nitrile (C≡N) groups.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule and is used to determine its absorption and emission properties.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

The synergy between computational modeling and experimental spectroscopy is a powerful approach for the rational design and characterization of new materials and probes based on the this compound scaffold.

常见问题

Basic Research Questions

Q. What experimental precautions are critical when handling 5-Amino-2-methylnicotinonitrile due to its toxicity profile?

- Methodological Answer : Prioritize respiratory protection (e.g., NIOSH/CEN-certified OV/AG/P99 filters for high aerosol exposure) and full-body PPE to mitigate risks from acute oral toxicity (H302) and respiratory irritation (H335) . For skin/eye contact, immediate rinsing with water for ≥15 minutes is required, followed by medical consultation. Stability data indicate no reactive hazards under standard lab conditions, but incompatibility with strong oxidizers should be assumed .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times against certified reference standards.

- Spectroscopy : Confirm the nitrile (-CN) and amino (-NH2) groups via FT-IR (peaks at ~2200 cm⁻¹ and ~3400 cm⁻¹, respectively). NMR (¹H/¹³C) can resolve methyl and pyridine ring protons (e.g., δ 2.5 ppm for -CH3, δ 8.0–8.5 ppm for aromatic protons) .

- Elemental Analysis : Validate molecular formula (C₇H₇N₃) with ≤0.3% deviation .

Q. What are the recommended storage conditions to ensure compound stability?

- Store in airtight containers under inert gas (N2/Ar) at 2–8°C. Avoid exposure to moisture (hygroscopicity data pending) and direct light, as photodegradation is plausible for analogous nitriles .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density around the nitrile group. Fukui indices can identify electrophilic/nucleophilic sites .

- Data Contradiction Note : Experimental reactivity may deviate from predictions due to solvent effects or steric hindrance from the methyl group. Cross-validate with kinetic studies (e.g., monitoring reaction progress via LC-MS) .

Q. How should researchers address discrepancies in reported acute toxicity data for similar nitriles (e.g., LD50 variations)?

- Methodological Answer :

- Source Evaluation : Prioritize data from OECD/GHS-aligned studies (e.g., Indagoo’s hazard classifications ) over non-standardized reports.

- In Silico Tools : Use QSAR models (e.g., TEST by EPA) to estimate toxicity endpoints and compare with experimental LD50 values.

- In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HepG2 cells) to resolve ambiguities in oral toxicity .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

- Methodological Answer :

- Reaction Design : Use Pd-catalyzed cyanation of 5-amino-2-methylpyridine derivatives under microwave irradiation (80°C, 30 min) to enhance selectivity .

- Byproduct Analysis : Monitor intermediates via GC-MS; quench unreacted starting materials with aqueous NaHCO3.

- Table: Yield Optimization Parameters

| Parameter | Optimal Condition | Byproduct Reduction Strategy |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(OAc)₂ | Use scavengers (e.g., SiO2-Thiol) |

| Solvent | DMF/H2O (9:1) | Gradient extraction |

| Temperature | 80°C | Slow addition of KCN |

Data Conflict Resolution

Q. How to reconcile conflicting stability data for nitriles under acidic vs. alkaline conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours; analyze degradation via UPLC-PDA.

- Mechanistic Insight : Nitriles hydrolyze to amides/acids under strong acids/bases. The methyl group may sterically hinder hydrolysis in this compound, requiring harsher conditions than analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。